molecular formula C13H11FN4O B2913806 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477865-06-8

7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2913806
CAS RN: 477865-06-8
M. Wt: 258.256
InChI Key: ARVXSBJANQWERD-UHFFFAOYSA-N
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Description

“7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . A specific synthesis method for a similar compound involves adding chlorobenzene and trifluoroacetic anhydride in a reactor drum, heating, and then adding methylsulfonic acid in mixed reaction solution .


Molecular Structure Analysis

The molecular structure of “7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is represented by the InChI code: 1S/C13H12FN5O/c1-8(20-10-4-2-3-9(14)7-10)11-5-6-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18) .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The structural modification of triazolopyrimidines, including compounds similar to 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, has been a focus in chemical synthesis. These modifications aim at exploring the rearrangement properties of alkyl groups within the molecule, enhancing the understanding of its chemical behavior (Makisumi & Kanō, 1963).

Biological Activity

  • Research on 1,2,4-triazolopyrimidine derivatives has indicated their potential in antimicrobial applications. Studies have synthesized various derivatives to evaluate their antibacterial and antifungal activities, showing that some compounds exhibit promising results comparable to reference drugs (Mostafa et al., 2008).
  • Additionally, triazolopyrimidine compounds have been investigated for their antituberculous properties, with some structures demonstrating significant activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antimycobacterial agents (Abdel-Rahman et al., 2009).

Anticancer and Antiviral Research

  • The unique mechanism of tubulin inhibition by triazolopyrimidines presents a novel approach in cancer therapy. Some derivatives have shown to inhibit tumor growth in mouse models, suggesting their potential as anticancer agents (Zhang et al., 2007).
  • Research into the antiviral applications of triazolopyrimidines, particularly against influenza, has identified compounds that inhibit viral RNA polymerase activities. This underscores the versatility of triazolopyrimidines in pharmaceutical research (Massari et al., 2017).

properties

IUPAC Name

7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-9(19-11-4-2-3-10(14)7-11)12-5-6-15-13-16-8-17-18(12)13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVXSBJANQWERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

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